

Discovery and history of 5-Methoxy-2-oxoindoline-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Methoxy-2-oxoindoline-3-carbaldehyde

Cat. No.: B1487474

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Introduction: The Oxindole Core and Its Strategic Importance

The oxindole scaffold, a bicyclic structure fusing a benzene ring with a five-membered lactam ring, is a privileged motif in medicinal chemistry.^[1] Its origins in chemical synthesis trace back to the degradation of the natural dye indigo in the 19th century.^[2] The inherent biological activity and synthetic versatility of oxindoles have made them a focal point for the development of a multitude of therapeutic agents. The strategic introduction of functional groups onto this core allows for the fine-tuning of molecular properties and biological targets.

5-Methoxy-2-oxoindoline-3-carbaldehyde (CAS No. 52508-88-0) emerged not as an isolated discovery, but as a critical intermediate born from the necessity for functionalized oxindoles in complex molecule synthesis. While a singular "discovery" paper is not prominent in the historical literature, its synthesis is a logical extension of well-established formylation reactions on electron-rich heterocycles. Its significance became particularly pronounced with the development of indolinone-based protein kinase inhibitors, where it serves as a key precursor.^[3]

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of **5-Methoxy-2-oxoindoline-3-carbaldehyde** is the Vilsmeier-Haack reaction. This classic formylation method is ideally suited

for introducing an aldehyde group at the electron-rich C3 position of the oxindole ring, activated by the methoxy group at the C5 position.

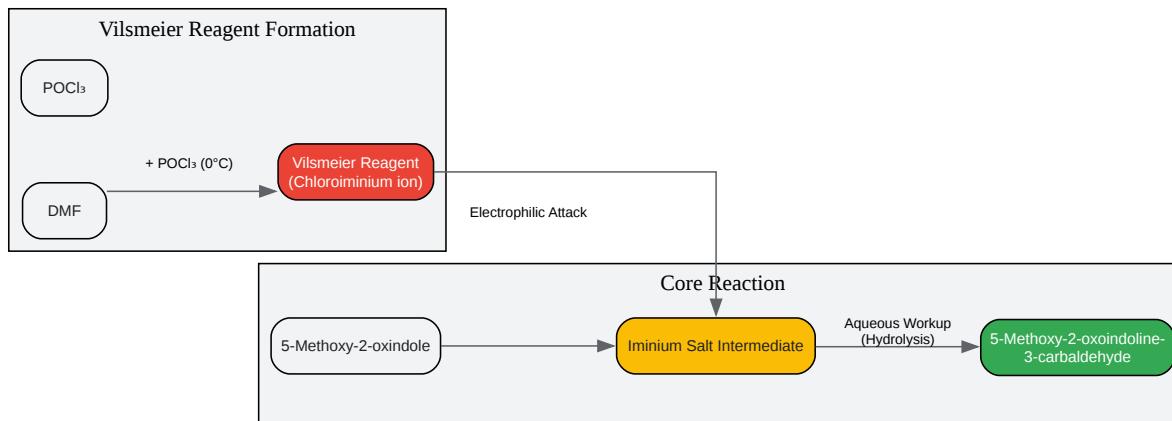
The Vilsmeier-Haack Reaction: Causality and Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, generated *in situ* from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl_3).^[4]

Mechanism:

- Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl_3 . A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium ion (the Vilsmeier reagent).
- Electrophilic Aromatic Substitution: The electron-rich C3 position of 5-methoxy-2-oxindole attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the C5 position enhances the nucleophilicity of the ring system through its electron-donating effect, thereby facilitating this electrophilic attack.
- Hydrolysis: The resulting iminium salt intermediate is stable until the addition of water during the workup. Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, **5-Methoxy-2-oxoindoline-3-carbaldehyde**.^[4]

The workflow for this synthesis is illustrated below.



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Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Vilsmeier-Haack formylations of analogous indole and oxindole systems.[\[5\]](#)[\[6\]](#)

Materials:

- 5-Methoxy-2-oxindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl3)
- Dichloromethane (DCM), anhydrous
- Crushed ice

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-water bath.
- Slowly add POCl_3 (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C.
- After the addition is complete, stir the mixture at 0°C for 30 minutes. The solution should become a thick, white slurry.
- Reaction with Oxindole: Dissolve 5-methoxy-2-oxindole (1 equivalent) in anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
- Stir the resulting suspension for 30 minutes to ensure complete hydrolysis.
- Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
- Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield **5-Methoxy-2-oxoindoline-3-carbaldehyde** as a crystalline solid.

Physicochemical and Spectroscopic Data

The structural features of **5-Methoxy-2-oxoindoline-3-carbaldehyde** give rise to a characteristic spectroscopic profile.

Property	Data
Molecular Formula	C ₁₀ H ₉ NO ₃
Molecular Weight	191.19 g/mol
Appearance	Off-white to yellow crystalline solid
CAS Number	52508-88-0
¹ H NMR (Typical Shifts)	δ ~10.0 (s, 1H, -CHO), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH ₃), Amide N-H proton variable.
¹³ C NMR (Typical Shifts)	δ ~185 (-CHO), δ ~160 (C=O, lactam), Aromatic carbons, δ ~56 (-OCH ₃).
IR (cm ⁻¹)	~3200 (N-H), ~1700 (C=O, lactam), ~1650 (C=O, aldehyde), ~1600 (C=C, aromatic).

Applications in Drug Development

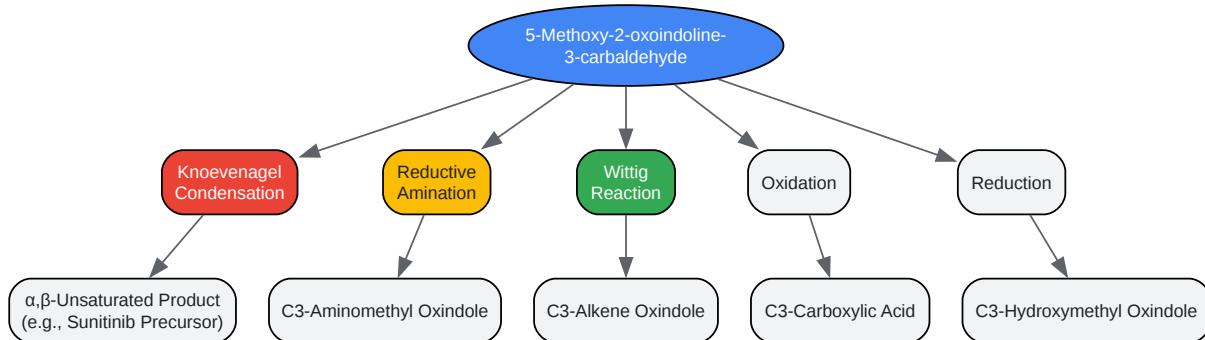
5-Methoxy-2-oxoindoline-3-carbaldehyde is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its aldehyde functional group is a versatile handle for a variety of subsequent chemical transformations.

Key Reactions and Transformations

The aldehyde group can readily participate in several key bond-forming reactions, making it a cornerstone for building molecular complexity.

- Knoevenagel Condensation: This is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration.^[7] This reaction is fundamental in the synthesis of many kinase inhibitors, including Sunitinib, where the aldehyde condenses with a substituted pyrrole.^[8]

- Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to form a new amine.[9] This is a powerful method for introducing substituted amino-methyl groups at the C3 position.
- Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, allowing for carbon chain extension.
- Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functionalization.



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Caption: Key synthetic transformations.

Case Study: Synthesis of Sunitinib (SU11248)

The most prominent application of **5-Methoxy-2-oxoindoline-3-carbaldehyde** is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2][10]

Sunitinib's synthesis involves a crucial Knoevenagel condensation between a substituted pyrrole-carboxamide and an oxindole derivative. While the marketed drug Sunitinib contains a fluorine atom at the 5-position, the synthesis of its 5-methoxy analog serves as a direct and relevant example of the utility of **5-Methoxy-2-oxoindoline-3-carbaldehyde**.[8]

The key synthetic step is:

The condensation of **5-Methoxy-2-oxoindoline-3-carbaldehyde** with N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. This reaction creates the characteristic vinyl-bridged indolinone structure essential for the biological activity of Sunitinib and related kinase inhibitors. This structure allows the molecule to fit into the ATP-binding pocket of various tyrosine kinases, inhibiting their function and blocking downstream signaling pathways that promote tumor growth and angiogenesis.[2][8]

Conclusion and Future Outlook

5-Methoxy-2-oxoindoline-3-carbaldehyde represents a classic example of how fundamental organic reactions are applied to create complex and life-saving therapeutics. Its history is intrinsically linked to the rise of targeted therapies in oncology. While its synthesis via the Vilsmeier-Haack reaction is robust and well-understood, its true value lies in its role as a versatile and indispensable intermediate. For drug development professionals, this compound is not just a chemical reagent but a gateway to a vast chemical space of potent kinase inhibitors and other biologically active molecules. Future research will undoubtedly continue to leverage this and structurally similar intermediates to develop next-generation therapeutics with improved efficacy and selectivity.

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References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
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